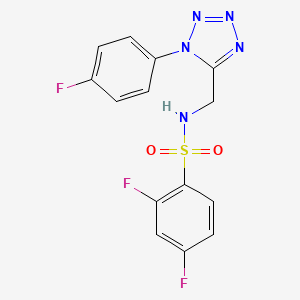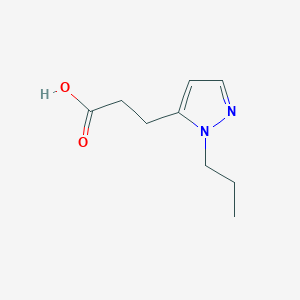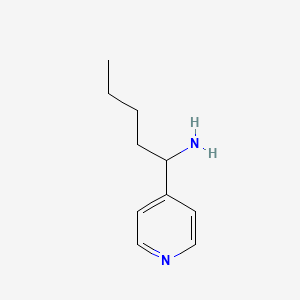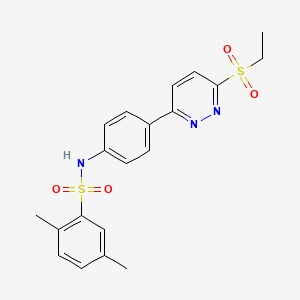
N-(2,2-di(furan-2-yl)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-di(furan-2-yl)ethyl)pivalamide, also known as DFPE, is a chemical compound that has gained attention in the scientific community for its potential application in various fields. DFPE is a pivaloylamide derivative that has been synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
DNA Binding Affinity and Structural Insights
Research indicates that furan derivatives, such as 2,5-bis(4-guanylphenyl)furan (an analogue of berenil), exhibit significant DNA-binding affinities. These compounds are observed to make direct hydrogen bond interactions with DNA, enhancing their interaction energy with the DNA structure due to their isohelical fit within the minor groove. This property suggests potential applications in the development of drugs targeting specific DNA sequences for therapeutic interventions (Laughton et al., 1995).
Nuclear Fuel Cycle Applications
Successive alkylation of N,N-dialkyl amides, including pivalamide derivatives, has been shown to affect the extraction behavior of uranium and thorium ions significantly. These studies provide a foundation for designing novel extractants that could be utilized in the nuclear fuel cycle, highlighting the importance of structural modifications in optimizing extraction processes (Verma et al., 2014).
Synthetic Methodologies and Chemical Reactivity
Furan derivatives are central to various synthetic methodologies, with research detailing the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide leading to high yields of products. Such studies elucidate the reactivity of furan compounds, offering insights into their applications in organic synthesis and the development of novel chemical entities (Smith et al., 2012).
Antimicrobial Activities
Furan-carboxamide derivatives have been identified as potent inhibitors against clinically isolated drug-resistant bacteria, indicating their potential as novel antimicrobial agents. These findings are crucial for the development of new treatments against resistant bacterial strains, demonstrating the therapeutic applications of furan derivatives in combating infections (Siddiqa et al., 2022).
Sustainable Material Development
Research into furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides highlights the potential of furan derivatives in creating sustainable materials. Such polyamides can serve as alternatives to conventional plastics, contributing to the development of environmentally friendly materials with commercial applications (Jiang et al., 2015).
Safety and Hazards
The safety and hazards associated with “N-(2,2-di(furan-2-yl)ethyl)pivalamide” are not explicitly mentioned in the available literature. It is intended for research use only and not for human or veterinary use.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUUTACRHXELAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2726809.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide](/img/structure/B2726813.png)

![1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2726815.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2726819.png)
![1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2726820.png)
![2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B2726821.png)

![N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2726826.png)
![2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2726827.png)